molecular formula C15H23N B14137162 N-Benzyl-2-isopropylpent-4-en-1-amine

N-Benzyl-2-isopropylpent-4-en-1-amine

Cat. No.: B14137162
M. Wt: 217.35 g/mol
InChI Key: HFXFAMWHGQFLLH-UHFFFAOYSA-N
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Description

N-Benzyl-2-isopropylpent-4-en-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to an isopropyl group and a pent-4-en-1-amine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-isopropylpent-4-en-1-amine typically involves the reaction of benzylamine with an appropriate alkylating agent. One common method is the alkylation of benzylamine with 2-isopropylpent-4-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium or nickel catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-isopropylpent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Amides, nitriles, and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted benzylamines and alkylamines.

Mechanism of Action

The mechanism of action of N-Benzyl-2-isopropylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-isopropylpent-4-en-1-amine is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-2-propan-2-ylpent-4-en-1-amine

InChI

InChI=1S/C15H23N/c1-4-8-15(13(2)3)12-16-11-14-9-6-5-7-10-14/h4-7,9-10,13,15-16H,1,8,11-12H2,2-3H3

InChI Key

HFXFAMWHGQFLLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)CNCC1=CC=CC=C1

Origin of Product

United States

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